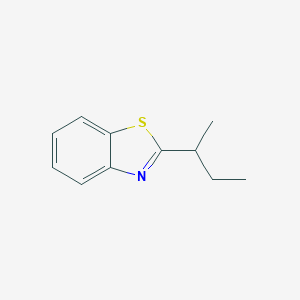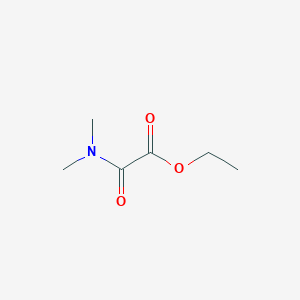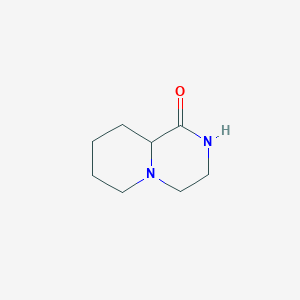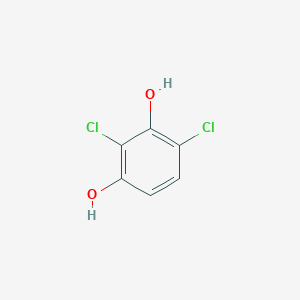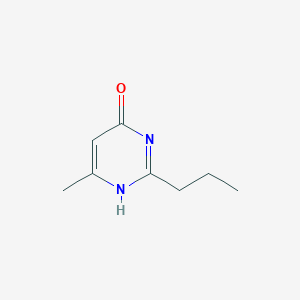
6-Methyl-2-propyl-4(1H)-pyrimidinone
Overview
Description
6-Methyl-2-propyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as MPP, this compound is a pyrimidinone derivative that has been synthesized using various methods. Its unique structure and properties have made it an attractive candidate for further study.
Scientific Research Applications
Molecular Structure and Computational Study
The structure of pyrimidinone derivatives, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, has been a subject of research due to their chemical properties. A study by (Craciun, Custelcean, & Mager, 1999) utilized X-ray crystallography and quantum-chemical calculations to examine the molecular structure of similar compounds. This study aids in understanding the chemical characteristics and potential applications of pyrimidinones.
Dimerization and Hydrogen Bonding
Pyrimidinone compounds exhibit unique behavior in terms of dimerization and hydrogen bonding. (Beijer et al., 1998) researched 6-Methyl-2-butylureidopyrimidone and its ability to form dimers through hydrogen bonding, highlighting the potential for using these compounds in the development of supramolecular structures.
Photokinetics in Various Solvents
The photokinetic behavior of pyrimidinone compounds, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, changes significantly based on the solvent used. (Ryseck et al., 2013) demonstrated how solvents like water and methanol affect the photophysical and photochemical properties of these compounds, which is crucial for their application in photochemistry.
Photodamage Mechanisms
Research by (Micheel et al., 2015) focused on the ability of pyrimidinone derivatives to abstract hydrogen atoms from various substances, an important aspect in understanding their role in DNA photodamage and potential applications in phototherapy or DNA research.
Synthesis and Structural Insights
The synthesis of novel pyrimidinone compounds is a key area of research. (Craciun, Kovacs, Crăciun, & Mager, 1998) described the synthesis of novel pyrimidinones and discussed their molecular structures and tautomerism. This research contributes to the development of new pharmaceuticals and agrochemicals.
Solvent Impact on Photokinetics
A study by (Ryseck et al., 2013) found that the photokinetics of pyrimidinone derivatives are heavily influenced by the solvent, affecting their stability and reactivity in different environments.
properties
IUPAC Name |
4-methyl-2-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZIIXXSCQMSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342256 | |
| Record name | 6-methyl-2-propylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-propyl-4(1H)-pyrimidinone | |
CAS RN |
16858-16-5 | |
| Record name | 6-methyl-2-propylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



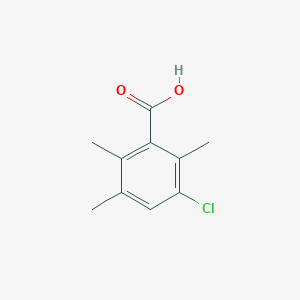
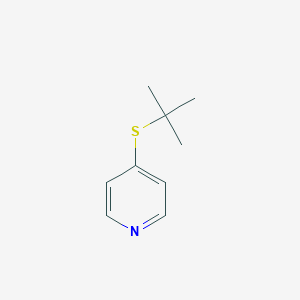
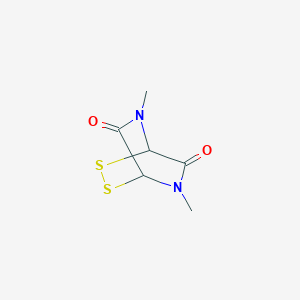
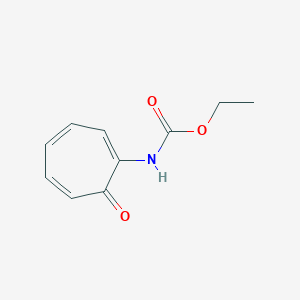
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
